Adipic acid monobenzyl ester

Vue d'ensemble

Description

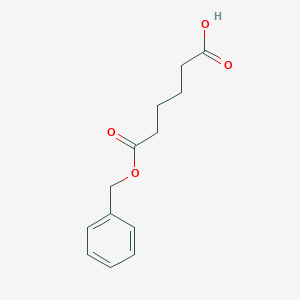

Adipic acid monobenzyl ester (AAME) is a monomeric compound derived from adipic acid and benzyl alcohol. It is a white, crystalline solid with a melting point of 92-93°C. AAME is used as a reagent in organic synthesis, as a surfactant, and in the manufacture of pharmaceuticals, dyes, and other chemical products. AAME has a number of unique properties that make it a useful reagent in laboratory experiments and research.

Applications De Recherche Scientifique

Synthetic Lubricants : Adipic acid esters, including monobenzyl ester, are identified as environmentally friendly, high-performance synthetic lubricants with notable biodegradability (Kołwzan & Gryglewicz, 2003).

Nylon Production : The catalytic oxidative cleavage of catechol to muconic acids presents a sustainable route to dimethyl adipate, a critical bulk chemical in the production of nylon-6,6 polymer (Jastrzebski et al., 2015).

Green Chemical Process : The synthesis of adipic acid ester from biomass using zirconia-supported rhenium oxide as a catalyst offers an eco-friendly chemical process with a high yield (Lin et al., 2019).

Biotechnological Applications : The engineered Escherichia coli strain Mad123146, utilizing the reverse adipate-degradation pathway, produces high adipic acid titers, useful for nylon 6-6 fiber and resin production (Zhao et al., 2018).

Cosmetics and Health : Studies on parabens, including benzylparaben, indicate their role in promoting adipogenesis and adipose tissue development in mice, suggesting potential health risks associated with their use in cosmetics, pharmaceuticals, and food (Hu et al., 2013).

Enzymatic Synthesis Efficiency : Novozym 435 is highly efficient in the biocatalysis of adipate esters synthesis, offering a simple production process with high esterification yield (Abdul Rahman et al., 2011).

Synthetic Oil Components : Dicarboxylic acid esters, including adipate esters, show potential as components in modern synthetic oils due to their compatibility with synthetic oils and resistance to various environmental factors (Gryglewicz & Oko, 2005).

Greener Adipic Acid Production : Direct oxidation of cyclohexenes with hydrogen peroxide offers a less environmentally damaging method for adipic acid production, reducing global warming and ozone depletion impacts (Sato, Aoki, & Noyori, 1998).

Mécanisme D'action

Target of Action

Adipic acid monobenzyl ester is a biochemical compound used in proteomics research . .

Biochemical Pathways

Adipic acid, from which this compound is derived, plays a significant role in the nylon industry, as well as in food, plasticizers, and pharmaceutical fields . The bio-production of adipic acid from renewable resources via engineered microorganisms is regarded as a green and potential method to replace chemical conversion . Several artificial pathways for the biosynthesis of adipic acid have been studied, including the reverse degradation pathway, the fatty acid degradation pathway, the muconic acid conversion pathway, the polyketide pathway, the α-ketopimelate pathway, and the lysine degradation pathway .

Pharmacokinetics

It’s known that the compound is a liquid and should be stored at 4° c .

Result of Action

It’s known that the compound is used in proteomics research .

Action Environment

Safety and Hazards

Orientations Futures

Future research directions in the field of adipic acid monobenzyl ester synthesis include the development of more cost-efficient and environmentally benign routes to industrially important adipic acid derivatives . There is also interest in the sustainable preparation of adipic acid from biomass-based platform molecules .

Analyse Biochimique

Cellular Effects

It has been reported that Adipic acid monoethyl ester, a similar compound, has antifungal properties and can suppress spore germination and mycelium development in the phytopathogen Botrytis cinerea . It is possible that Adipic acid monobenzyl ester may have similar effects on certain types of cells.

Temporal Effects in Laboratory Settings

It is known that it should be stored at 4° C for optimal stability .

Propriétés

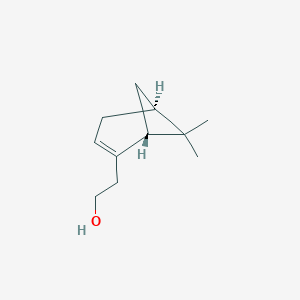

IUPAC Name |

6-oxo-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSWISNVQPOAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454346 | |

| Record name | 6(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40542-90-3 | |

| Record name | 6(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid monobenzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)